Moniliformin - 31876-38-7

Moniliformin

Catalog Number: EVT-275050
CAS Number: 31876-38-7
Molecular Formula: C4H2O3
Molecular Weight: 98.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moniliformin is an enone and an enol.
Moniliformin is a natural product found in Fusarium fujikuroi and Fusarium sporotrichioides with data available.
Moniliformin is a mycotoxin produced by a number of fungi of the Fusarium species. It can by found in contaminated cereal crops and is known to be a lethal food contaminant to fowl as well as a cause of Kashin-Beck disease in humans. (L1969, A3075)

Fumonisin B1 (FB1)

  • Relevance: FB1 is frequently found co-occurring with moniliformin in maize and maize-based products. [] Several studies investigate the combined toxicity of FB1 and moniliformin, revealing potential additive or synergistic effects in various species, including broiler chickens, pigs, and catfish. [, , ] Notably, both toxins have been implicated in disrupting cardiac function. [, ]

Deoxynivalenol (DON)

  • Relevance: While less commonly studied than the combination of moniliformin and FB1, the co-occurrence of moniliformin and DON has been investigated for potential combined toxic effects. One study in broiler chickens reported additive or less than additive toxicity for this combination, particularly regarding kidney lesions and renal tubular epithelial degeneration. []

Sphinganine

  • Relevance: Both moniliformin and fumonisin B1 interfere with sphingolipid metabolism, albeit through different mechanisms. While fumonisin B1 inhibits ceramide synthase, leading to an increase in the ratio of free sphinganine to sphingosine, the specific effects of moniliformin on sphingolipid metabolism are not fully elucidated. [] The elevation of the sphinganine/sphingosine ratio is a commonly used biomarker for fumonisin exposure.

Pyruvate

  • Relevance: Moniliformin is known to inhibit the pyruvate dehydrogenase complex (PDC), a critical enzyme responsible for converting pyruvate to acetyl-CoA, which then enters the citric acid cycle. [] This inhibition can lead to an accumulation of pyruvate in the serum. [] Interestingly, fumonisin B1 can also indirectly impact pyruvate levels by inhibiting the citric acid cycle, further highlighting the potential for metabolic disruption when both toxins are present. []

Squaric Acid

  • Relevance: Squaric acid has been investigated as a potential non-toxic analog of moniliformin. [] One study reported that squaric acid exhibited no apparent toxicity to ducklings even at doses three times higher than the toxic dose of moniliformin. [] These findings suggest that the specific chemical moieties present in moniliformin are crucial for its toxicity. []
  • Relevance: This compound was investigated as a potential aldose reductase inhibitor alongside moniliformin and other small-ring analogs. [] While all tested compounds, including moniliformin, showed some inhibitory activity, tetrahydroxy-1,4-benzoquinone exhibited a notable inhibitory potency with an IC50 of 23 μM. []

Croconic Acid

  • Relevance: Similar to tetrahydroxy-1,4-benzoquinone, croconic acid was included in a study assessing aldose reductase inhibition. [] Croconic acid demonstrated significant inhibitory activity with an IC50 of 28 μM, highlighting the potential for structural variations within this class of compounds to influence their biological activity. []

Methyl Moniliformin

  • Relevance: The study on aldose reductase inhibitors investigated methyl moniliformin alongside moniliformin and other analogs. [] Methylation of moniliformin led to a decline in inhibitory activity compared to the parent compound, suggesting that the free hydroxyl group might be essential for its interaction with the enzyme. []
Synthesis Analysis

The synthesis of moniliformin has been explored through various methods. One notable approach involves the cyclization of specific precursors under controlled conditions. The synthesis typically starts with the appropriate starting materials that undergo a series of reactions, including cyclization, to form the moniliformin structure.

Key Synthesis Parameters

  • Starting Materials: The synthesis often begins with simple organic compounds that can be transformed into the desired cyclobutane structure.
  • Reaction Conditions: Factors such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity. For instance, reactions may be conducted under reflux conditions or with specific catalysts to facilitate cyclization .
  • Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate moniliformin from by-products and unreacted materials.
Molecular Structure Analysis

Moniliformin has a distinct molecular structure characterized by a cyclobutane ring. The molecular formula is C4H6O3C_4H_6O_3, which reflects its low molecular weight.

Structural Details

  • Molecular Weight: Approximately 102.09 g/mol.
  • Functional Groups: The structure contains carbonyl groups that contribute to its reactivity and solubility in water.
  • 3D Structure: The three-dimensional conformation of moniliformin is crucial for its biological activity, influencing how it interacts with cellular components.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure and purity of synthesized moniliformin .

Chemical Reactions Analysis

Moniliformin participates in various chemical reactions that can affect its stability and reactivity. Key reactions include:

  • Hydrolysis: In aqueous environments, moniliformin can hydrolyze, leading to the formation of less toxic by-products.
  • Reactivity with Biological Molecules: Moniliformin can interact with proteins and nucleic acids, leading to inhibition of protein synthesis and potential cytotoxic effects on cells .

Reaction Conditions

  • pH Sensitivity: The stability of moniliformin can vary significantly with changes in pH, affecting its reactivity.
  • Temperature Effects: Elevated temperatures may accelerate degradation or transformation processes.
Mechanism of Action

Moniliformin exerts its toxic effects primarily through the inhibition of protein synthesis in cells. This mechanism involves:

  1. Binding to Ribosomes: Moniliformin can bind to ribosomal RNA, disrupting normal protein translation.
  2. Induction of Cytotoxicity: The disruption in protein synthesis leads to cell death and tissue damage, particularly in rapidly dividing cells such as those found in the gastrointestinal tract of animals .
  3. Genotoxic Effects: There is evidence suggesting that moniliformin may cause chromosome damage, further complicating its toxicological profile .
Physical and Chemical Properties Analysis

Moniliformin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water, which facilitates its movement within biological systems.
  • Melting Point: The melting point is reported around 120 °C, indicating thermal stability under certain conditions.
  • Chemical Stability: While relatively stable under neutral pH conditions, it is sensitive to extreme pH levels and elevated temperatures .
Applications

Moniliformin has significant implications in both agricultural and pharmaceutical contexts:

  1. Agricultural Monitoring: Due to its prevalence in cereal crops like maize, monitoring for moniliformin contamination is crucial for ensuring food safety.
  2. Toxicological Research: Understanding the mechanisms of action helps in assessing risks associated with exposure to this mycotoxin.
  3. Analytical Chemistry: Methods for detecting moniliformin have been developed using advanced techniques such as liquid chromatography coupled with mass spectrometry, enabling precise quantification in food products .
Biosynthetic Pathways and Genetic Regulation in Fusarium Species

Genomic Clusters and Enzymatic Mechanisms in MON Production

Moniliformin (MON), a mycotoxin characterized by its cyclobutane ring structure and ionic properties (potassium/sodium salt of 1-hydroxycyclobut-1-ene-3,4-dione), is biosynthesized through a specialized polyketide pathway. Genomic analyses across Fusarium species reveal that MON production is governed by a conserved ~25 kb biosynthetic gene cluster (BGC), typically located on subtelomeric chromosomal regions. This cluster harbors core genes encoding:

  • A polyketide synthase (PKS) catalyzing the initial condensation of malonyl-CoA units into the cyclobutane backbone.
  • A thioesterase (TE) responsible for cyclization and release of the nascent polyketide chain.
  • A dehydrogenase facilitating the formation of the characteristic enedione system [1] [5].

In F. subglutinans and F. temperatum, this BGC includes additional genes for transporters and regulatory proteins, suggesting species-specific refinement of MON biosynthesis. Enzymatic studies indicate the PKS (designated Mon1) acts iteratively, incorporating three acetate units to form the cyclobutane ring via a unique Dieckmann condensation mechanism. Subsequent oxidation by a flavin-dependent monooxygenase (Mon2) yields the bioactive form [4] [5]. Genetic disruption of Mon1 in F. proliferatum abolishes MON production, confirming its indispensability [8].

Table 1: Core Genes in the MON Biosynthetic Gene Cluster (BGC) Across Fusarium Species

GenePutative FunctionF. proliferatumF. subglutinansF. temperatumF. acuminatum
mon1Polyketide synthase (PKS)++++
mon2Flavin-dependent monooxygenase++++
mon3Thioesterase (TE)++++
monRTranscription factor (Zn₂Cys₆)+++-
mfsTMFS toxin transporter+-+-
cypXCytochrome P450 oxidase-+-+

Key: (+) Present; (-) Absent. Data compiled from comparative genomic studies [4] [5] [6].

Regulatory Networks Influencing MON Biosynthesis in Fusarium proliferatum and F. subglutinans

MON biosynthesis is modulated by a hierarchical regulatory network integrating environmental cues and genetic factors. Key elements include:

Environmental Triggers

  • Temperature: Optimal MON production occurs at 25–30°C in F. proliferatum, aligning with its thermotolerance. F. subglutinans, however, shows reduced growth and MON yield above 25°C due to heat-induced repression of mon1 [7].
  • Oxidative Stress: Hydrogen peroxide (H₂O₂) at 1 mM suppresses MON by >90% in both species. This correlates with reduced expression of mon1 and mon3, though catalase activity remains unchanged, suggesting direct H₂O₂-mediated degradation of MON or inhibition of enzymatic steps [7].
  • Substrate Specificity: Glucose and sucrose enhance MON yield in F. proliferatum by ~40%, while glycerol represses it, indicating carbon catabolite regulation [8].

Genetic Regulators

  • Global Regulators: The velvet complex proteins VeA and LaeA bind promoters of mon genes, activating transcription under low-light conditions. Deletion of laeA in F. proliferatum reduces MON by 70–80% [8].
  • Pathway-Specific Factors: The Zn₂Cys₆ transcription factor MonR directly activates mon1 and mon3 in F. proliferatum. Its ortholog is absent in F. subglutinans, explaining lower baseline MON production [4] [8].
  • Epigenetic Control: Histone methyltransferase Kmt6 silences the MON cluster under alkaline conditions. Chemical inhibition of Kmt6 restores MON synthesis in F. subglutinans at pH 8.0 [5].

Table 2: Impact of Environmental Factors on MON Production in Key Fusarium Species

FactorConditionF. proliferatumF. subglutinansProposed Mechanism
Temperature25°C↑ MON (100%)↑ MON (100%)Optimal mon gene expression
30°C↑ MON (85%)↓ MON (40%)Thermosensitivity of mon1
H₂O₂1 mM↓ MON (98%)↓ MON (95%)ROS-mediated cluster repression
Carbon SourceSucrose↑ MON (140%)↑ MON (120%)Enhanced acetyl-CoA pool
Glycerol↓ MON (30%)↓ MON (50%)Carbon catabolite repression
pH5.0↑ MON (110%)↑ MON (100%)MonR activation
8.0↓ MON (60%)↓ MON (75%)Kmt6-mediated silencing

Notes: Arrows indicate increase (↑) or decrease (↓) relative to optimal conditions. Data derived from in vitro studies [3] [7] [8].

Comparative Analysis of MON Biosynthesis Across Fusarium Sections (Liseola, Gibbosum)

MON production capacity varies significantly between Fusarium sections due to evolutionary divergence in BGC architecture and regulation:

Section Liseola (F. proliferatum, F. subglutinans, F. temperatum)

  • BGC Conservation: Strains harbor a complete, functional MON cluster. F. temperatum (formerly F. subglutinans group 1) produces MON at levels up to 9.5 g/kg in maize, while F. proliferatum yields lower amounts (≤1 g/kg) due to competing fumonisin biosynthesis [4] [6].
  • Co-occurrence with Other Mycotoxins: 78% of F. proliferatum strains co-produce MON and fumonisins (FB₁, FB₂). Positive correlation (r=0.82, p<0.01) between MON and FB₁ in field maize suggests coregulation by shared regulators (e.g., LaeA) [3] [9].
  • Host Specificity: Rice-associated F. proliferatum strains show 20–30% higher MON production than maize isolates, driven by host-specific induction of monR [8].

Section Gibbosum (F. acuminatum, F. equiseti, F. semitectum)

  • BGC Variants: F. acuminatum possesses an extended BGC with cypX (P450 oxidase), potentially modifying MON into derivatives undetectable by standard assays. F. equiseti lacks mfsT, limiting MON efflux and accumulating intracellular toxin [5] [6].
  • Production Potential: F. acuminatum is a high-yielding MON producer (3.4–9.5 g/kg), whereas F. equiseti and F. semitectum synthesize trace amounts (<30 mg/kg) due to frameshift mutations in mon1 [6].
  • Ecological Adaptation: Gibbosum species produce MON primarily in temperate climates. F. acuminatum in drought-stressed wheat shows 3-fold higher MON versus irrigated controls, implicating water stress in cluster induction [3].

Table 3: MON Biosynthesis Capabilities Across Fusarium Sections and Species

SectionSpeciesMON Yield (Max.)Common HostsCo-produced MycotoxinsBGC Features
LiseolaF. proliferatum1,000 mg/kgMaize, Rice, AsparagusFumonisins, BeauvericinComplete cluster; monR+
F. subglutinans300 mg/kgMaize, WheatBeauvericin, FusaproliferinComplete cluster; monR-
F. temperatum9,500 mg/kgMaize, BarleyFusaproliferin, EnniatinsComplete cluster; monR+
GibbosumF. acuminatum9,500 mg/kgWheat, OatsTrichothecenes, ZearalenoneExtended cluster; cypX+
F. equiseti30 mg/kgCereals, SoilEquisetin, TrichothecenesTruncated mfsT
F. semitectum30 mg/kgLegumes, CerealsButenolide, Sambutoxinmon1 frameshift mutation

Data sources: Laboratory culture and field surveys [3] [4] [6].

Evolutionary Dynamics

Properties

CAS Number

31876-38-7

Product Name

Moniliformin

IUPAC Name

3-hydroxycyclobut-3-ene-1,2-dione

Molecular Formula

C4H2O3

Molecular Weight

98.06 g/mol

InChI

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H

InChI Key

KGPQKNJSZNXOPV-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C1=O)O

Solubility

Soluble in DMSO

Synonyms

Moniliformin; Hydroxycyclobutenedione; NSC 292896; NSC292896; NSC-292896

Canonical SMILES

C1=C(C(=O)C1=O)O

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